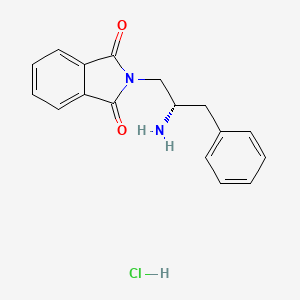

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” is a chemical compound with the molecular formula C17H17ClN2O2 . It is listed in various chemical databases and is available for purchase from chemical suppliers .

Synthesis Analysis

The synthesis of “(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” involves multiple steps . The process includes the use of aluminum (III) chloride, N-ethyl-N,N-diisopropylamine, tetrabutylammomium bromide, sodium hydrogencarbonate, hydrazine hydrate, and 1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” are complex and involve multiple steps . These steps include reactions at different temperatures and conditions .

科学的研究の応用

Polymer Synthesis : It has been used as a novel initiator for the synthesis of amino-end functionalized polystyrene by atom transfer radical polymerization (Pourjavadi et al., 2011).

Optoelectronic Materials : Derivatives of this compound are used in the design of optoelectronically important materials, with research showing their high thermal stability and excellent properties as fluorescent compounds (Mane, Katagi, & Melavanki, 2019).

Antimicrobial Studies : A derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has shown moderate antimicrobial activity, especially against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Liquid Crystals : Isoindoline-1,3-dione-based mesogenic Schiff bases have been prepared, displaying enantiotropic liquid crystalline behavior with Nematic texture and SmA phase (Dubey et al., 2018).

Catalysis : Functionalized nanoparticles using this compound have been developed for the synthesis of 4H-pyran derivatives, offering environmental friendliness and excellent yields (Shabani et al., 2021).

Green Chemistry : It has been used in the development of a greener catalytic system for the synthesis of isoindoline-1,3-dione derivatives (Journal et al., 2019).

Spectral Studies : The structure of isoindoline-1,3-dione derivatives has been analyzed using NMR spectroscopy, offering insights into their molecular composition (Dioukhane et al., 2021).

Biomedical Research : Isoindoline-1,3-dione derivatives have been investigated for their COX inhibitory activity, indicating potential anti-inflammatory applications (Jaafar et al., 2021).

特性

IUPAC Name |

2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANRDCWNKUZPSH-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)